molecular formula C26H22O10 B166504 Fluorescein-beta-d-glucopyranoside CAS No. 129787-63-9

Fluorescein-beta-d-glucopyranoside

Cat. No.: B166504
CAS No.: 129787-63-9
M. Wt: 494.4 g/mol
InChI Key: NIPYQLPZPLBOLF-DRORJZQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorescein-beta-d-glucopyranoside is a highly sensitive fluorogenic substrate for beta-glucosidase enzymes. This compound is nonfluorescent until it undergoes enzymatic hydrolysis, resulting in the release of fluorescein, a highly fluorescent dye. This property makes it an invaluable tool in various biochemical assays, particularly for detecting beta-glucosidase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorescein-beta-d-glucopyranoside typically involves the glycosylation of fluorescein with a glucopyranosyl donor. The reaction is often catalyzed by an acid or enzyme under controlled conditions to ensure the selective formation of the beta-glycosidic bond. The reaction conditions, such as temperature, solvent, and pH, are optimized to maximize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Fluorescein-beta-d-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-glucosidase enzymes. This hydrolysis results in the cleavage of the glycosidic bond, releasing fluorescein and glucose .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of beta-glucosidase under physiological conditions (pH 7.0-7.5, 37°C). The reaction can be monitored by measuring the increase in fluorescence or absorbance .

Major Products: The major products of the hydrolysis reaction are fluorescein and glucose. Fluorescein is highly fluorescent and can be detected using fluorescence spectroscopy, while glucose can be quantified using various biochemical assays .

Mechanism of Action

The mechanism of action of fluorescein-beta-d-glucopyranoside involves its hydrolysis by beta-glucosidase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the beta-glycosidic bond, releasing fluorescein and glucose. The released fluorescein exhibits strong fluorescence, which can be measured to quantify enzyme activity .

Comparison with Similar Compounds

Uniqueness: Fluorescein-beta-d-glucopyranoside is unique due to its high sensitivity and specificity for beta-glucosidase. Its ability to release highly fluorescent fluorescein upon hydrolysis makes it a preferred choice for various biochemical assays .

Biological Activity

Fluorescein-beta-D-glucopyranoside (FDGlu) is a fluorescent compound widely utilized in biochemical assays, particularly in the study of glycosidases. This article explores its biological activity, mechanisms of action, and applications in various research fields, supported by data tables and relevant case studies.

This compound is a non-fluorescent substrate that becomes fluorescent upon hydrolysis by beta-glucosidase. The hydrolysis process occurs in two steps:

  • First Hydrolysis : FDGlu is converted into fluorescein monoglucoside.
  • Second Hydrolysis : This intermediate is further hydrolyzed to yield highly fluorescent fluorescein.

This sequential hydrolysis allows for the monitoring of enzyme activity through fluorescence emission, making FDGlu an excellent tool for studying beta-glucosidases in various biological contexts .

1. Detection of Enzyme Activity

FDGlu serves as a sensitive substrate for detecting beta-glucosidase activity in different organisms, including bacteria and animal cells. For instance, studies have shown that FDGlu can be effectively used to measure enzyme activity via flow cytometry, providing a quantitative assessment of beta-galactosidase in gram-negative bacteria .

2. Cell Permeability Studies

FDGlu's ability to penetrate viable cells enables researchers to study intracellular enzyme activities. This property has been exploited in various assays to understand cellular processes better and assess the viability of cells based on enzymatic activity .

Case Study: Beta-Glucosidase Activity in Yeast

A study highlighted the use of FDGlu for assessing beta-glucosidase activity in yeast cells. The results indicated that FDGlu could enter viable yeast cells, allowing for effective measurement of enzymatic activity without requiring cell permeabilization. In contrast, other derivatives like C12-FDG showed poor penetration, emphasizing the utility of FDGlu in live-cell assays .

Table 1: Comparison of Substrates for Beta-Glucosidase Detection

SubstrateCell TypeSensitivityPenetration AbilityFluorescence Yield
This compound (FDGlu)Gram-negative bacteriaHighExcellentHigh
C12-FDGAnimal cellsModeratePoorModerate
Fluorescein-di-beta-D-galactopyranoside (FDG)YeastHighRequires permeabilizationHigh

Mechanisms Influencing Biological Activity

The biological activity of FDGlu is influenced by several factors:

  • pH Levels : The fluorescence yield can vary significantly with pH changes. Optimal conditions are typically alkaline, where the hydrolysis reaction is more favorable.
  • Enzyme Concentration : The rate of fluorescence increase correlates with the concentration of beta-glucosidase present, making it a reliable indicator for enzymatic assays .

Properties

IUPAC Name

3'-hydroxy-6'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21-,22+,23-,25-,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPYQLPZPLBOLF-DRORJZQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fluorescein-beta-d-glucopyranoside
Fluorescein-beta-d-glucopyranoside
Fluorescein-beta-d-glucopyranoside
Fluorescein-beta-d-glucopyranoside
Fluorescein-beta-d-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.